
6-Benzamido-2-chlorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzamido-2-chlorohexanoic acid is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of hexanoic acid, featuring a benzamido group and a chlorine atom attached to the hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Benzamido-2-chlorohexanoic acid can be synthesized through a multi-step process starting from caprolactam. The synthetic route involves the acylation of caprolactam to produce the corresponding acyl derivative, followed by chlorination to yield N-acyl-5-chlorocaprolactam. The final step involves the hydrolysis of this chlorolactam to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzamido-2-chlorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: Products include hexanoic acid and benzamide.
Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Benzamido-2-chlorohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 6-Benzamido-2-chlorohexanoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
6-Benzamido-2-chlorohexanoic acid can be compared with other similar compounds, such as:
- 6-Benzamido-2-chlorobutanoic acid
- 6-Benzamido-2-chloropentanoic acid
- 6-Benzamido-2-chlorooctanoic acid
These compounds share structural similarities but differ in the length of the carbon chain
Propiedades
Número CAS |
5107-15-3 |
|---|---|
Fórmula molecular |
C13H16ClNO3 |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
6-benzamido-2-chlorohexanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18) |
Clave InChI |
WMOJTMKMDUWHEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


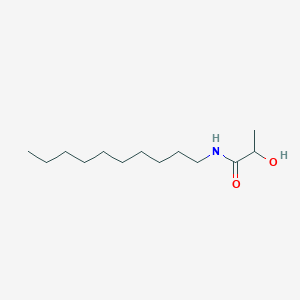
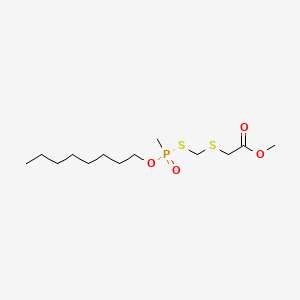


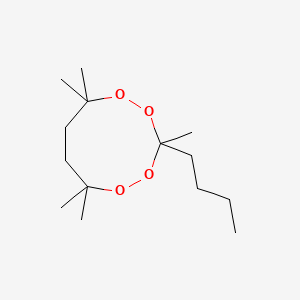


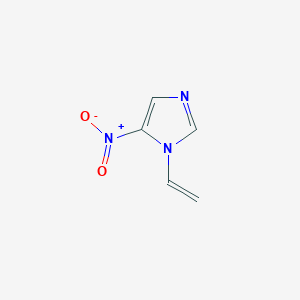
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
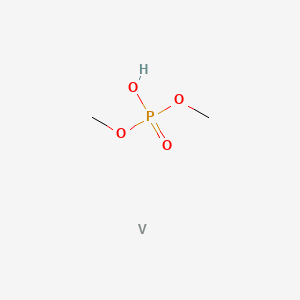


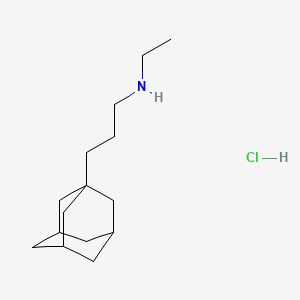
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
